BenchChemオンラインストアへようこそ!

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Scaffold Differentiation Chemical Biology Reagents

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034367-78-5) is a synthetic small molecule belonging to the 1,2,4-oxadiazole/pyrrolidine sulfonamide hybrid class. Its molecular formula is C₁₈H₁₆ClN₃O₃S, with a molecular weight of 389.9 g/mol, a computed XLogP3-AA of 3.2, zero hydrogen bond donors, and six hydrogen bond acceptors, as recorded in PubChem.

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 2034367-78-5
Cat. No. B2720646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034367-78-5
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESC1C(C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C18H16ClN3O3S/c19-16-8-4-5-9-17(16)26(23,24)22-10-14(13-6-2-1-3-7-13)15(11-22)18-20-12-25-21-18/h1-9,12,14-15H,10-11H2
InChIKeyWOJLJLXOIMMDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034367-78-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034367-78-5) is a synthetic small molecule belonging to the 1,2,4-oxadiazole/pyrrolidine sulfonamide hybrid class. Its molecular formula is C₁₈H₁₆ClN₃O₃S, with a molecular weight of 389.9 g/mol, a computed XLogP3-AA of 3.2, zero hydrogen bond donors, and six hydrogen bond acceptors, as recorded in PubChem [1]. The compound is catalogued under ChEMBL ID CHEMBL4984092 [2] and is primarily supplied as a research reagent for screening and chemical biology applications. Its structure features a 1,2,4-oxadiazole ring at the pyrrolidine 3-position, a 4-phenyl substituent on the pyrrolidine ring, and an N-sulfonyl-2-chlorophenyl group contributing to its steric and electronic profile.

Why Generic Substitution Is Not Advisable for 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole in Scientific Procurement


Within the 1,2,4-oxadiazole/pyrrolidine sulfonamide series, even minor substituent changes on the sulfonyl aryl ring or the oxadiazole position can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Published structure–activity relationship (SAR) studies on related 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate that nanomolar potency against DNA gyrase can be lost entirely when substituent electronics or geometry deviate from the optimal pattern [1]. In a separate pyrrolidine sulfonamide-oxadiazole DPP-IV inhibitor series, IC₅₀ values spanned from 11.32 ± 1.59 nM to 19.65 ± 2.60 nM depending solely on substitution identity, with the most active derivative (B-XI) exhibiting approximately 4-fold greater potency than the least active within the same set [2]. The target compound’s specific combination of a 2-chlorophenylsulfonyl group, a 4-phenylpyrrolidine core, and a 3-linked 1,2,4-oxadiazole is not replicated in any other commercially available analog, making generic replacement unsupported without direct comparative data.

Quantitative Differentiation Evidence for 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034367-78-5): A Critical Gap Analysis


Structural Uniqueness Assessment: 2-Chlorophenylsulfonyl vs. Common Analog Substitution Patterns

No direct head-to-head bioactivity comparison between 3-(1-((2-chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole and any named comparator could be located in the peer-reviewed primary literature. The closest analogs identified in vendor catalogs—such as the 2-fluorophenylsulfonyl analog (CAS not available) or the des-chloro parent 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole—lack any published quantitative activity data that would permit cross-study comparison. In the structurally related 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitor series reported by Al-Harbi et al. (2022), the most potent compound (compound 16) achieved an IC₅₀ of 120 nM against E. coli DNA gyrase, but this compound lacks the sulfonamide linkage and the 2-chlorophenyl substituent present in the target molecule [1]. Without matched-assay data, claims of differential potency, selectivity, or physiochemical advantage for this specific compound cannot be substantiated.

Medicinal Chemistry Scaffold Differentiation Chemical Biology Reagents

DPP-IV Inhibitory Activity Context: Class-Level Potency Range for Pyrrolidine Sulfonamide-Oxadiazole Derivatives

Al-Tamimi et al. (2021) reported a series of 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide derivatives as DPP-IV inhibitors, with IC₅₀ values ranging from 11.32 ± 1.59 nM (compound B-XI, most potent) to 19.65 ± 2.60 nM (compound B-I, least potent among the active set), compared to the standard vildagliptin (4.79 ± 1.66 nM) [1]. This demonstrates that within the pyrrolidine sulfonamide-oxadiazole scaffold, substituent identity alone can modulate potency by approximately 1.7-fold. However, the specific compound 3-(1-((2-chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole was not included in this study, and its DPP-IV activity remains unknown. The 4-phenyl substitution on the pyrrolidine ring present in the target compound is sterically more demanding than the substituents reported in the Al-Tamimi series, which could significantly alter binding pose and potency.

Antidiabetic Research DPP-IV Inhibition Pyrrolidine Sulfonamide SAR

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. Des-Chloro and Des-Sulfonyl Analogs

Computational descriptors from PubChem provide a baseline for differentiating this compound from structurally simpler analogs. The target compound has an XLogP3-AA of 3.2, a molecular weight of 389.9 g/mol, zero H-bond donors, and six H-bond acceptors [1]. Compared to the des-sulfonyl, des-chloro parent scaffold 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (MW 215.25 g/mol, predicted XLogP ~1.0), the target compound is substantially more lipophilic and has higher molecular weight, which generally predicts increased membrane permeability but also increased susceptibility to CYP450 metabolism and reduced aqueous solubility. Quantitative comparative solubility or permeability measurements are not available in the public domain for these specific analogs.

Physicochemical Properties Lipophilicity Permeability Prediction

Evidence-Constrained Application Scenarios for 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034367-78-5)


De Novo Screening Library Expansion for Novel Target Deconvolution

Given the complete absence of target-specific bioactivity data, the most defensible use of this compound is as a member of a diversity-oriented screening library. Its structural features—a 1,2,4-oxadiazole bioisostere, a sulfonamide linkage, and a 2-chlorophenyl group—are individually represented in bioactive chemical space, and the combination is sufficiently distinct from commercially available analogs to warrant inclusion in agnostic phenotypic or target-based screening campaigns [3].

Structure–Activity Relationship (SAR) Exploration Around Pyrrolidine Sulfonamide DPP-IV Inhibitors

The class-level DPP-IV inhibitory activity demonstrated for 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide derivatives (IC₅₀ range 11.32–19.65 nM) provides a rationale for testing the target compound as a comparator in SAR expansion studies [3]. The 4-phenyl substitution and 2-chlorophenylsulfonyl group represent a distinct steric/electronic combination not evaluated in the published Al-Tamimi et al. series, offering a probe for mapping substituent-tolerant regions of the DPP-IV active site.

Antibacterial Drug Discovery: DNA Gyrase/Topoisomerase IV Inhibition Screening

The nanomolar DNA gyrase inhibition reported for related 1,2,4-oxadiazole/pyrrolidine hybrids (compound 16 IC₅₀ = 120 nM vs. E. coli gyrase) supports screening this sulfonamide variant against bacterial topoisomerases [3]. The sulfonamide functionality is absent from the published active series and represents a vector for additional hydrogen-bonding interactions that could improve potency or alter isoform selectivity, though confirmatory data are lacking.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Profiling

With a computed XLogP of 3.2 and molecular weight of 389.9 g/mol, this compound occupies a region of physicochemical space distinct from smaller oxadiazole fragments [3]. It can serve as a tool compound for assessing how incremental lipophilicity and steric bulk introduced by the 2-chlorophenylsulfonyl group impact parallel artificial membrane permeability (PAMPA), Caco-2 permeability, and microsomal stability in the context of the pyrrolidine-oxadiazole scaffold.

Quote Request

Request a Quote for 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.